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Compound of Interest

Compound Name: 2-(4-Methylphenoxy)ethanol

Cat. No.: B085395 Get Quote

In the field of drug development and chemical safety, understanding a molecule's journey

beyond its intended application is paramount. The environmental fate of a compound—its

transport, transformation, and ultimate disposition—is not merely a regulatory checkbox but a

critical component of responsible lifecycle management. This guide provides a detailed

examination of the environmental fate of 2-(4-Methylphenoxy)ethanol (CAS: 15149-10-7), a

substance utilized in various applications, including as a fragrance ingredient.[1][2] Our

approach moves beyond a simple recitation of data, focusing instead on the causal

relationships between physicochemical properties and environmental behavior. We will explore

the key processes of degradation and partitioning, detail the self-validating experimental

systems used to derive these insights, and provide a holistic assessment of the compound's

environmental profile.

Core Physicochemical Identity: The Blueprint for
Environmental Behavior
A molecule's intrinsic properties are the primary determinants of its environmental distribution

and reactivity. For 2-(4-Methylphenoxy)ethanol, its structure—an aromatic ether linked to an

ethanol moiety—results in a balance of hydrophilicity and lipophilicity that governs its

interactions with environmental compartments.[3]

The compound's high water solubility and low vapor pressure suggest that, if released into the

environment, it will preferentially partition to the aqueous phase with minimal volatilization into
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the atmosphere.[3] The octanol-water partition coefficient (Log Kow) of 1.65 indicates a low

potential for partitioning into fatty tissues, a crucial factor for assessing bioaccumulation.[3]

Property Value
Significance for
Environmental Fate

Source

CAS Number 15149-10-7
Unique Chemical

Identifier
[2]

Molecular Formula C9H12O2

Defines Stoichiometry

for Degradation

Analysis

[2][4]

Molecular Weight 152.19 g/mol
Influences transport

properties
[2][4]

Water Solubility 9,407 mg/L (at 25°C)

High; indicates

preference for aquatic

compartments

[3]

Log Kow 1.65

Low lipophilicity;

suggests low

bioaccumulation

potential

[3]

Vapor Pressure 0.00117 mm Hg

Low; indicates

minimal partitioning to

the atmosphere

[3]

Boiling Point 261.19°C (Predicted)
Low volatility under

ambient conditions
[3]

Melting Point 39.43°C (Predicted)
Solid at lower ambient

temperatures
[3]

Abiotic Degradation: Chemical Transformations in
the Environment
Abiotic processes, driven by chemical and physical forces, represent a primary route of

transformation for organic compounds in the environment.
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Hydrolysis
Hydrolysis is the cleavage of a chemical bond by the addition of water. The structure of 2-(4-
Methylphenoxy)ethanol, containing an ether and a primary alcohol functional group, is

expected to be stable against hydrolysis under environmentally relevant pH conditions (pH 4-

9).[3] The ether linkage is notoriously resistant to cleavage without strong acid or base

catalysis, conditions not typically found in the natural environment.

Protocol Spotlight: OECD 111 - Hydrolysis as a Function of pH

This protocol is designed to determine the rate of abiotic hydrolysis of a chemical at various pH

levels. A self-validating system is established by running the experiment in sterile, buffered

aqueous solutions in the dark to preclude microbial degradation and photolysis.

Methodology:

Preparation of Sterile Buffers: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

Test Substance Addition: Add a known concentration of 2-(4-Methylphenoxy)ethanol to
each buffer solution. The concentration should be well below its water solubility limit.

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

Sampling and Analysis: At predetermined intervals, collect samples from each solution.

Analyze the concentration of the parent compound using a suitable analytical method, such

as High-Performance Liquid Chromatography (HPLC).

Data Evaluation: Determine the rate constant and half-life of hydrolysis at each pH. A

decrease in concentration of less than 10% over the study duration (typically 30 days)

indicates that the substance is hydrolytically stable.

Diagram: Workflow for OECD 111 Hydrolysis Study
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Caption: Standard workflow for assessing hydrolytic stability.

Photodegradation
Photodegradation, or photolysis, involves the breakdown of molecules by light. In aquatic

systems, this can occur through direct absorption of solar radiation or indirect reaction with

photochemically generated reactive species like hydroxyl radicals.
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While data on direct photolysis is limited, studies on the TiO2-assisted photocatalytic

decomposition of 2-(4-Methylphenoxy)ethanol have been conducted.[5] This process,

relevant in advanced water treatment scenarios, demonstrated that the compound can be

degraded. Critically, this study identified the formation of p-cresol (4-methylphenol) in significant

quantities as a degradation intermediate.[5] The formation of a more toxic intermediate from a

parent compound is a key consideration in environmental risk assessment.

Diagram: Proposed Photocatalytic Degradation Pathway
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Caption: Formation of p-cresol via photocatalysis.

Biotic Degradation: The Microbial Metabolism
Pathway
Biodegradation is the breakdown of organic matter by microorganisms and is often the most

significant removal mechanism for chemicals in the environment.

Aerobic Biodegradation
Computational models (BIOWIN) predict that 2-(4-Methylphenoxy)ethanol is readily

biodegradable, indicating that it is likely to be rapidly and completely mineralized by microbial

communities in aerobic environments like surface waters and wastewater treatment plants.[3]

This classification is experimentally verified using stringent standardized tests, such as the

OECD 301 series.[6][7] These tests expose the chemical to a mixed microbial inoculum in a

mineral medium where the test substance is the sole source of organic carbon.[6] Degradation

is measured by parameters like oxygen consumption or, more definitively, carbon dioxide

evolution.[6]

Test Series Parameter Measured
Pass Level for "Readily
Biodegradable"

OECD 301B CO2 Evolution > 60% of Theoretical CO2

OECD 301D Oxygen Consumption
> 60% of Theoretical O2

Demand

OECD 301A/E
Dissolved Organic Carbon

(DOC) Removal
> 70% DOC Removal

Pass levels must be reached

within a 10-day window during

the 28-day test period.[6]

Protocol Spotlight: OECD 301B - Ready Biodegradability: CO2 Evolution Test
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This is the gold standard for assessing ultimate biodegradation (mineralization) to CO2. Its self-

validating nature comes from including controls (to measure endogenous respiration of the

inoculum), a reference standard (to confirm the viability of the microbial population), and a

toxicity control (to ensure the test substance is not inhibiting microbial activity).

Methodology:

Inoculum Preparation: Use a mixed microbial population, typically from the effluent of a

domestic wastewater treatment plant.

Medium Preparation: Prepare a mineral salts medium lacking an organic carbon source.

Vessel Setup:

Test Vessels: Add medium, inoculum, and 2-(4-Methylphenoxy)ethanol (e.g., at 10-20

mg/L of organic carbon).

Blank Controls: Add medium and inoculum only.

Reference Controls: Add medium, inoculum, and a readily biodegradable reference

substance (e.g., sodium benzoate).

Toxicity Controls: Add medium, inoculum, the test substance, and the reference

substance.

Incubation: Incubate all vessels in the dark at 22 ± 2°C for 28 days. Aerate with CO2-free air.

CO2 Measurement: Trap the CO2 evolved from each vessel in a barium hydroxide or sodium

hydroxide solution and quantify it by titration or with an inorganic carbon analyzer.

Validation & Calculation: The test is valid if the reference substance meets the pass level and

the blank CO2 evolution is not excessive. Calculate the percentage degradation of the test

substance based on the net CO2 produced relative to its theoretical maximum (ThCO2).

Diagram: Proposed Aerobic Biodegradation Pathway

Based on known pathways for similar ether alcohols, a plausible biodegradation route involves

initial oxidation of the alcohol moiety, followed by ether cleavage.[8][9][10]
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Caption: Plausible multi-step aerobic biodegradation pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b085395?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Environmental Partitioning and Bioaccumulation
Potential
Understanding where a chemical will reside and whether it will accumulate in organisms is

crucial for assessing exposure and potential risk.

Parameter Value Interpretation Source

Log Kow 1.65 Low lipophilicity [3]

Log BCF 3.151 L/kg (Predicted)

BCF << 2000 L/kg

threshold for

bioaccumulation

concern

[3][11]

PBT Status Not PBT

Does not meet criteria

for Persistence,

Bioaccumulation, and

Toxicity

[12]

The low Log Kow and predicted Bioconcentration Factor (BCF) strongly indicate that 2-(4-
Methylphenoxy)ethanol has a low potential to bioaccumulate in aquatic organisms.[3]

Substances with a high bioaccumulation potential typically have a Log Kow > 4.5 and a BCF >

2000 L/kg.[11] The properties of this compound fall well below these thresholds, aligning with

its classification as "not Bioaccumulative" under IFRA Environmental Standards.[12]

Integrated Environmental Fate Summary and
Conclusion
Synthesizing the available data provides a clear and coherent picture of the environmental fate

of 2-(4-Methylphenoxy)ethanol.

Release and Transport: Upon release to the environment, its high water solubility and low

vapor pressure will cause it to partition predominantly into the aqueous phase (surface water,

wastewater).[3]
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Primary Fate Process: The principal removal mechanism is rapid and ultimate

biodegradation by microorganisms in aquatic environments and during wastewater

treatment.[3]

Abiotic Degradation: The compound is stable to hydrolysis. While it can be degraded by

advanced photocatalytic processes, this may lead to the formation of the intermediate p-

cresol, a substance of higher toxicological concern.[5]

Accumulation Potential: The potential for bioaccumulation in organisms and persistence in

the environment is low.[3][12]

Conclusion: Based on a weight-of-evidence approach, 2-(4-Methylphenoxy)ethanol is
characterized by low environmental persistence and a low potential for bioaccumulation. Its

primary fate is rapid biodegradation. Regional risk quotients calculated for Europe and North

America are below 1, indicating a negligible ecological risk at current volumes of use.[3] The

key takeaway for researchers and developers is that while the parent compound presents a low

environmental risk, the potential formation of transformation products like p-cresol under

specific abiotic conditions warrants consideration in specialized risk assessments, such as

those for industrial wastewater treatment discharges.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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